molecular formula C22H12ClN3O5 B11120807 2-(5-Chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11120807
M. Wt: 433.8 g/mol
InChI Key: PRCPCZXBRYQAOC-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of pyridine, nitrophenyl, and chromeno-pyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Heck coupling reaction, which involves the reaction of bromo-chloro-iodopyridines with TBS-protected deoxyribose glycal . This method allows for the selective formation of the desired product through chemoselective transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(5-Chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C22H12ClN3O5

Molecular Weight

433.8 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H12ClN3O5/c23-13-8-9-17(24-11-13)25-19(12-4-3-5-14(10-12)26(29)30)18-20(27)15-6-1-2-7-16(15)31-21(18)22(25)28/h1-11,19H

InChI Key

PRCPCZXBRYQAOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])C5=NC=C(C=C5)Cl

Origin of Product

United States

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